molecular formula C25H22N4O4S B2554844 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 896697-66-8

2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2554844
CAS No.: 896697-66-8
M. Wt: 474.54
InChI Key: IODCBLLKTMMBOP-UHFFFAOYSA-N
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Description

The compound 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a 1,3-benzodioxole group and a sulfanyl-linked ethoxyphenyl acetamide moiety.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-2-31-18-10-7-16(8-11-18)26-23(30)14-34-25-28-20-6-4-3-5-19(20)24(29-25)27-17-9-12-21-22(13-17)33-15-32-21/h3-13H,2,14-15H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODCBLLKTMMBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under high-temperature conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic substitution reaction using 1,3-benzodioxole and an appropriate leaving group.

    Thioether Formation: The sulfanyl linkage is formed by reacting the quinazoline derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the amine group with 4-ethoxyphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the benzodioxole moiety, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxole and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives, altered benzodioxole structures.

    Substitution: Various substituted quinazoline or benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s activity is influenced by three key regions:

  • Quinazoline-Benzodioxole Core: The quinazoline scaffold is known for kinase inhibition, while the 1,3-benzodioxole group may enhance metabolic stability and binding affinity due to its electron-rich aromatic system.
  • N-(4-Ethoxyphenyl) Acetamide : The ethoxy group increases lipophilicity compared to methoxy analogs, which may affect membrane permeability and pharmacokinetics.
Table 1: Structural Comparison of Acetamide Derivatives
Compound Name/Structure Core Structure Key Substituents Reported Activities Reference
Target Compound Quinazoline 1,3-Benzodioxole, 4-ethoxyphenyl Inferred antimicrobial/anti-inflammatory
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Phenyl 2-Aminophenyl, 4-methoxyphenyl Antimicrobial
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide 1,2,4-Triazole Pyridin-4-yl, substituted aryl carbamoyl Antimicrobial, Antioxidant, Anti-inflammatory
2-[[4-Amino-5-(4-Ethoxyphenyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(2-Methoxydibenzofuran-3-yl)Acetamide 1,2,4-Triazole 4-Ethoxyphenyl, dibenzofuran Structural analog with potential CNS activity
2-{[5-(1H-1,2,3-Benzotriazol-1-ylMethyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Methylphenyl)Acetamide 1,2,4-Triazole Benzotriazole, 4-methylphenyl Likely enzyme inhibition (e.g., proteases)
Antimicrobial Activity
  • The target compound’s quinazoline core is structurally distinct from triazole-based analogs (e.g., ), which exhibit broad-spectrum activity against E. coli, S. aureus, and fungi. Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl ring show enhanced potency, suggesting that the 1,3-benzodioxole group in the target compound may similarly improve activity through π-π stacking or hydrogen bonding .
Anti-Inflammatory and Anti-Exudative Activity
  • Triazole-acetamide derivatives () showed anti-inflammatory activity via protein denaturation inhibition, with IC₅₀ values comparable to diclofenac sodium (8 mg/kg). The target compound’s quinazoline scaffold may target cyclooxygenase (COX) or lipoxygenase (LOX) pathways, though this requires experimental validation .
  • In , acetamide derivatives with furan-2-yl substituents exhibited anti-exudative activity at 10 mg/kg, highlighting the role of heterocyclic moieties in modulating inflammation. The 1,3-benzodioxole group in the target compound could offer similar or superior efficacy due to its redox-active properties .
Table 2: Key Pharmacokinetic Parameters (Inferred)
Compound Type LogP (Predicted) Metabolic Hotspots Synthetic Yield (Reported)
Target Compound ~3.5 Ethoxy group, sulfanyl linker Not reported
Triazole-Acetamide () ~2.8 Pyridine ring, carbamoyl groups Moderate (50–70%)
Methoxy Phenyl Acetamide () ~2.3 Methoxy group, aminophenyl High (>80%)

Biological Activity

The compound 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications, particularly in oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Property Details
IUPAC Name 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Molecular Formula C17H18N4O3S
Molecular Weight 358.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects by:

  • Inhibition of Cancer Cell Proliferation : The compound has shown potential in inhibiting the proliferation of various cancer cell lines, possibly through the modulation of signaling pathways associated with cell growth and apoptosis.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have been noted to interact with GPCRs, which play crucial roles in cellular communication and can influence cancer progression and treatment responses .
  • Enzyme Inhibition : The presence of the quinazoline moiety suggests potential inhibition of kinases involved in tumor growth and survival pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of quinazoline can inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.

Pharmacological Studies

In vitro studies have shown that the compound can modulate various biological pathways:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause G1 phase cell cycle arrest in certain cancer cell lines, thereby preventing further proliferation.

Case Studies

Several studies have examined the biological effects of related compounds:

  • Study on Quinazoline Derivatives : A study published in PubMed Central reported that quinazoline derivatives possess potent anticancer activities against various human cancer cell lines. The mechanism involved inhibition of key signaling pathways related to cell survival and proliferation .
  • G Protein-Coupled Receptor Interaction : Research highlighted the role of GPCRs in mediating the effects of benzodioxole-containing compounds on cellular responses, suggesting a pathway through which this compound might exert its biological effects .

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